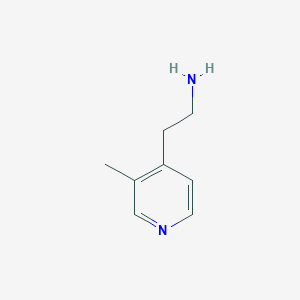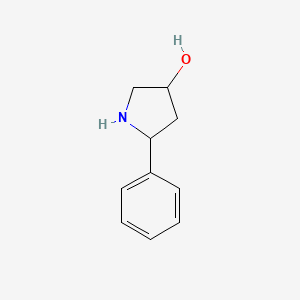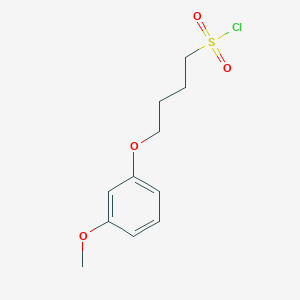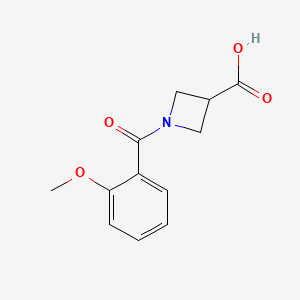
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol
Übersicht
Beschreibung
“1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol” is a chemical compound with the IUPAC name 1-(4-methyl-1,3-thiazol-2-yl)-4-piperidinone . It has a molecular weight of 196.27 .
Molecular Structure Analysis
The molecule contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidinone group .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol” are not available, thiazole derivatives have been known to exhibit a broad range of chemical and biological properties .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol Applications
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol is a compound with a unique molecular structure that allows for diverse applications in scientific research. Below is a detailed analysis of six distinct applications, each within its own dedicated section.
Antimicrobial Activity: The thiazolyl-piperidinol core has been identified as a promising scaffold for the development of new antimicrobial agents. Research indicates that derivatives of this compound exhibit significant activity against a range of microbial strains, including both Gram-positive and Gram-negative bacteria . This suggests potential for the development of new antibiotics, particularly in an era where antibiotic resistance is a growing concern.
Antifungal Applications: Similarly, the compound’s derivatives have shown promise in antifungal applications. Specific modifications to the thiazolyl moiety have led to compounds with potent activity against fungal species such as Aspergillus niger, which is known to cause a variety of infections in humans . This opens up avenues for new antifungal treatments, especially for immunocompromised patients.
Anti-Inflammatory Properties: The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammatory diseases. The compound’s ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests it could be used to develop new anti-inflammatory medications with potentially fewer side effects than current therapies .
Cancer Research: Thiazole derivatives have been explored for their potential in cancer therapy. They have been found to exhibit cytotoxic activity against various cancer cell lines, indicating their use in the design of chemotherapeutic agents . The compound’s ability to interfere with cell proliferation highlights its potential as a cancer treatment.
Neuroprotective Effects: Research has also delved into the neuroprotective effects of thiazole derivatives. These compounds have shown potential in protecting neuronal cells against damage, which is crucial in the treatment of neurodegenerative diseases . This could lead to advancements in therapies for conditions such as Alzheimer’s and Parkinson’s disease.
Antioxidant Capabilities: The antioxidant capabilities of thiazole derivatives are noteworthy. They can scavenge free radicals, thereby protecting cells from oxidative stress . This property is beneficial in preventing diseases associated with oxidative damage, such as atherosclerosis and certain neurodegenerative disorders.
Safety and Hazards
Wirkmechanismus
Target of Action
The compound 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol is a novel molecule that has been synthesized for potential therapeutic applications Compounds with similar structures, such as those containing thiazole and imidazole rings, have been reported to exhibit a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels, thereby modulating their functions .
Mode of Action
Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target molecules, thereby modulating their functions .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis . The modulation of these pathways can lead to downstream effects such as the suppression of inflammation, the reduction of oxidative stress, the inhibition of cell proliferation, and the induction of apoptosis .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . These properties can affect the bioavailability of the compound, which is an important factor in its therapeutic efficacy .
Result of Action
Similar compounds have been reported to exert various effects at the molecular and cellular levels, including the modulation of enzyme activity, the alteration of receptor signaling, the disruption of ion channel function, and the induction of cell death .
Action Environment
The action, efficacy, and stability of 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . For example, the activity of the compound may be enhanced or inhibited by the presence of other molecules that can interact with the same targets . Similarly, the stability of the compound may be affected by factors such as pH and temperature .
Eigenschaften
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7-6-13-9(10-7)11-4-2-8(12)3-5-11/h6,8,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMOFQRRFKVIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)

![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)

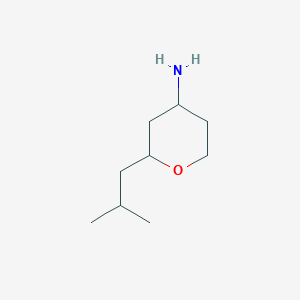
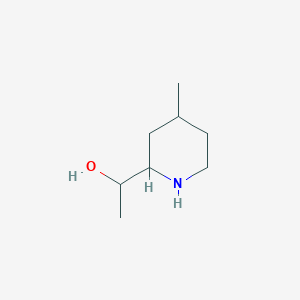
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)
